7-Propylpyrimido[1,2-a]purin-10(1H)-one
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Overview
Description
7-Propylpyrimido[1,2-a]purin-10(1H)-one: is a heterocyclic aromatic compound that belongs to the class of purines. Purines are essential biological molecules that play a crucial role in various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction . This compound is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propylpyrimido[1,2-a]purin-10(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with ribose 5-phosphate, which is phosphorylated by PRPP synthetase to form PRPP using two phosphates from ATP.
Amidotransferase Reaction: PRPP amidotransferase catalyzes the transfer of an amine group to PRPP, replacing the pyrophosphate on carbon 1, initiating the formation of the purine ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves highly regulated steps and specific reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Propylpyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Propylpyrimido[1,2-a]purin-10(1H)-one is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry .
Biology: In biological research, this compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 7-Propylpyrimido[1,2-a]purin-10(1H)-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication . The compound’s structure allows it to bind to enzyme active sites, blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: 7-Propylpyrimido[1,2-a]purin-10(1H)-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a propyl group attached to the purine ring, which can influence its reactivity and interactions with biological molecules .
Properties
CAS No. |
138555-43-8 |
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Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
7-propyl-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C11H11N5O/c1-2-3-7-4-12-11-15-9-8(13-6-14-9)10(17)16(11)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
YYGQMBHJMAJXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Origin of Product |
United States |
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